L-Aspoxicillin trihydrate

Description

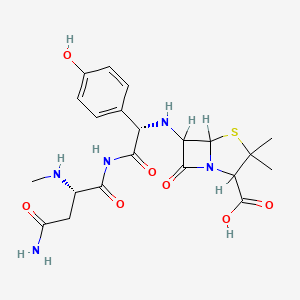

Structure

3D Structure

Properties

CAS No. |

63358-51-0 |

|---|---|

Molecular Formula |

C21H27N5O7S |

Molecular Weight |

493.5 g/mol |

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-[[(2S)-2-amino-4-(methylamino)-4-oxobutanoyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C21H27N5O7S/c1-21(2)15(20(32)33)26-18(31)14(19(26)34-21)25-17(30)13(9-4-6-10(27)7-5-9)24-16(29)11(22)8-12(28)23-3/h4-7,11,13-15,19,27H,8,22H2,1-3H3,(H,23,28)(H,24,29)(H,25,30)(H,32,33)/t11-,13+,14+,15-,19+/m0/s1 |

InChI Key |

BHELIUBJHYAEDK-QSSYGMBASA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(C3=CC=C(C=C3)O)C(=O)NC(=O)C(CC(=O)N)NC)C(=O)O)C |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)NC)N)C(=O)O)C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)NC(=O)C(CC(=O)NC)N)C(=O)O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

L-Aspoxicillin trihydrate; ASPC; |

Origin of Product |

United States |

Synthetic Chemistry and Biocatalytic Pathways of L Aspoxicillin Trihydrate

Chemical Synthesis Methodologies

The chemical synthesis of L-Aspoxicillin is a sophisticated process that typically begins with readily available precursors. The methodologies are designed to construct the complex molecular architecture of the final product through a series of controlled chemical reactions.

Multi-Step Reaction Sequences and Intermediates (e.g., Utilizing D-Aspartic Acid and Amoxicillin (B794) Derivatives as Precursors)

The predominant chemical synthesis route for L-Aspoxicillin utilizes D-aspartic acid and Amoxicillin trihydrate as the primary starting materials. koreascience.krgoogle.com This multi-step process involves the careful construction of the side chain, which is subsequently coupled with the amoxicillin core. A representative synthesis pathway involves several key intermediates. google.com

The process begins with D-aspartic acid, which undergoes esterification and then methylamination to form an amide derivative. google.com The amino group of this intermediate is then protected, often using ethyl acetoacetate (B1235776), to prevent unwanted side reactions in subsequent steps. google.com The protected intermediate is then activated by converting it into a mixed anhydride (B1165640) using a chloroformate. google.com This activated side chain is then reacted with an amoxicillin triethylamine (B128534) salt. The final step involves the hydrolytic removal of the protecting group to yield L-Aspoxicillin. google.com The use of D-amino acids in the synthesis is a common strategy in antibiotic development, as it can contribute to a longer biological half-life of the drug. nih.gov

Table 1: Intermediates in the Chemical Synthesis of L-Aspoxicillin

This table outlines the sequential intermediates formed during a documented chemical synthesis of L-Aspoxicillin, starting from D-aspartic acid. The yields for each step are based on reported laboratory-scale syntheses. google.com

| Step | Precursor | Reaction | Intermediate | Reported Yield |

| 1 | D-Aspartic Acid | Mono-esterification with methanol (B129727) and thionyl chloride | Compound 2 (D-aspartic acid monomethyl ester) | 91.5% |

| 2 | Compound 2 | Reaction with aqueous methylamine (B109427) solution | Compound 3 (D-2-amino-3-methylaminocarbonyl propionic acid) | 87.5% |

| 3 | Compound 3 | Amino protection with methyl acetoacetate in the presence of potassium hydroxide (B78521) | Compound 4 (Protected amino acid derivative) | 89.2% |

| 4 | Compound 4 | Mixed anhydride formation with a chloroformate | Compound 5 (Mixed anhydride intermediate) | - |

| 5 | Compound 5 | Reaction with amoxicillin triethylamine salt followed by hydrolysis | L-Aspoxicillin | - |

Optimization of Reaction Conditions and Yields in Chemical Synthesis

Optimizing reaction conditions is critical for maximizing the yield and purity of the final product while minimizing costs and simplifying purification processes. google.comnih.gov Key parameters that are manipulated include temperature, solvent, catalysts, and reaction time. beilstein-journals.org

In the synthesis of L-Aspoxicillin, the formation of the mixed anhydride (Compound 5) is a crucial step where conditions are carefully controlled. The reaction between the protected amino acid (Compound 4) and a chloroformate is typically carried out in an ethyl acetate (B1210297) solvent containing an organic base (such as pyridine (B92270) or triethylamine) at a low temperature, specifically between -10°C and 0°C. google.com These mild conditions are reported to favor the formation of the desired mixed anhydride, leading to a higher yield and purity of the final L-Aspoxicillin product. google.com The selection of the solvent and base is crucial to ensure the solubility of reactants and to neutralize the acid generated during the reaction without promoting side reactions. Similarly, controlling the temperature helps to manage the reactivity of the intermediates and prevent decomposition or the formation of byproducts. d-nb.info

Enzymatic Synthesis Approaches

As an alternative to traditional chemical synthesis, enzymatic approaches offer the advantages of high selectivity, mild reaction conditions, and a more environmentally friendly process. nih.gov For β-lactam antibiotics, penicillin acylases are key enzymes in these biotransformations.

Penicillin Acylase Catalysis and Analogous Biotransformations

While specific studies on the direct enzymatic synthesis of L-Aspoxicillin are not widely detailed, the process can be understood through analogous biotransformations, particularly the well-documented enzymatic synthesis of Amoxicillin. sharif.edu Penicillin G acylase (PGA) is a versatile enzyme used industrially to produce the core structures of semi-synthetic penicillins, such as 6-aminopenicillanic acid (6-APA). nih.govjmb.or.kr

This same enzyme can catalyze the reverse reaction: the acylation of the 6-APA nucleus with a suitable acyl donor to form a new β-lactam antibiotic. nih.govnih.gov In the case of Amoxicillin synthesis, PGA facilitates the condensation of 6-APA with an activated form of D-p-hydroxyphenylglycine, such as D-p-hydroxyphenylglycine methyl ester (HPGME). sharif.edugoogle.com This is a kinetically controlled reaction where the enzyme forms a covalent acyl-enzyme intermediate with the side chain, which is then transferred to the 6-APA nucleus. sharif.edunih.gov This process competes with the hydrolysis of both the acyl donor and the final product, which are also catalyzed by PGA. sharif.edu A similar pathway could theoretically be employed for L-Aspoxicillin, using an activated derivative of its unique D-aspartic acid-based side chain.

Biocatalyst Immobilization and Process Efficiency in L-Aspoxicillin Production

A significant challenge in using enzymes for industrial synthesis is their stability and reusability. nih.govnih.gov Biocatalyst immobilization, which confines the enzyme to a solid support material, is a key technology to overcome these limitations and improve process efficiency. jmb.or.krnih.gov Immobilized enzymes offer enhanced stability, allow for easy separation from the reaction mixture, and enable continuous operation and catalyst recycling, which significantly reduces production costs. jmb.or.krnih.gov

For processes involving Penicillin G Acylase (PGA), various immobilization strategies have been developed. These include covalent attachment to supports like magnetic nanoparticles, which allows for simple recovery of the biocatalyst using a magnetic field. koreascience.krjmb.or.kr Studies on immobilized PGA for the synthesis of amoxicillin demonstrate significant improvements in operational performance. Immobilization often leads to enhanced thermal stability and a broader optimal pH range compared to the free enzyme. koreascience.krjmb.or.kr For instance, PGA immobilized on magnetic chitosan (B1678972) nanoparticles retained 75% of its initial activity after being reused for ten cycles. koreascience.kr Similarly, PGA immobilized on functionalized magnetic nanoparticles showed excellent reusability and higher stability against changes in temperature and pH. nih.govnih.gov However, the immobilization process can sometimes lead to challenges, such as clogging caused by the crystallization of substrates or products on the enzyme's surface, which requires further process optimization. nih.gov

Table 2: Performance of Immobilized Penicillin G Acylase (PGA) on Various Supports

This table summarizes findings from different studies on the immobilization of Penicillin G Acylase, highlighting the support material used and the resulting improvements in stability and reusability, which are indicative of enhanced process efficiency applicable to the synthesis of semi-synthetic penicillins.

| Support Material | Immobilization Method | Key Findings on Performance and Efficiency | Reference(s) |

| Fe₃O₄@Chitosan Nanoparticles | Covalent (Schiff base reaction) | Retained 75% of initial activity after 10 cycles; Broader working pH and higher thermostability compared to free enzyme. | koreascience.kr |

| Magnetic Ni₀.₇Co₀.₃Fe₂O₄@SiO₂ Nanocomposites | Covalent (Glutaraldehyde cross-linking) | Retained over 50% activity after 10 successive cycles; Immobilized PGA showed better thermal stability than free PGA. | jmb.or.kr |

| Magnetic Ni₀.₃Mg₀.₄Zn₀.₃Fe₂O₄ Nanoparticles | Covalent (Glutaraldehyde cross-linking) | Exhibited higher stability against changes in pH and temperature; Showed excellent cycling performance. | nih.govnih.gov |

| Magnetic Ni₀.₄Cu₀.₅Zn₀.₁Fe₂O₄-SiO₂ Nanoparticles | Covalent (Glutaraldehyde cross-linking) | Optimal temperature increased by 5°C compared to free PGA; Retained over 25% activity after 5 cycles. | plos.org |

Molecular Mechanisms of Action of L Aspoxicillin Trihydrate

Inhibition of Bacterial Cell Wall Biosynthesis

The structural integrity of the bacterial cell wall is maintained by a cross-linked polymer called peptidoglycan. The final and critical step in the synthesis of this polymer is the cross-linking of peptide side chains, a reaction catalyzed by a set of bacterial enzymes known as penicillin-binding proteins (PBPs). patsnap.comnih.gov L-Aspoxicillin exerts its bactericidal effect by targeting and inactivating these essential enzymes. patsnap.comgenome.jp This inactivation halts cell wall construction, leading to the weakening of the cell wall, eventual cell lysis, and bacterial death. patsnap.comgoogle.com

L-Aspoxicillin demonstrates a strong binding affinity for several key high-molecular-weight PBPs that are crucial for cell elongation and septum formation in bacteria. google.com Research has identified specific affinities for the PBPs of Escherichia coli. google.comresearchgate.net The compound binds effectively to PBPs 1A, 1Bs, 2, and 3, with a particular preference noted for PBP 1b. google.comresearchgate.net This multi-target profile contributes to its potent bactericidal activity.

The interaction between L-Aspoxicillin and the PBP active site is a dynamic process that results in the formation of a stable, long-lived acyl-enzyme complex. nih.gov This process, known as acylation, begins when the hydroxyl group of a highly conserved serine residue within the PBP's active site performs a nucleophilic attack on the carbonyl carbon of the antibiotic's β-lactam ring. nih.govnih.gov This attack forms a transient tetrahedral intermediate. nih.gov The subsequent cleavage of the amide bond in the β-lactam ring results in a covalent bond between the antibiotic and the serine residue, effectively acylating and inactivating the enzyme. umn.edu The rate and efficiency of this acylation reaction are critical determinants of the antibiotic's efficacy. mdpi.com The conformational dynamics of the PBP can influence substrate binding, with certain protein conformations being more favorable for the acylation process. mdpi.com

Table 1: Documented Penicillin-Binding Protein (PBP) Targets of Aspoxicillin (B1665795) in Escherichia coli

| PBP Target | Function | Binding Affinity | Reference |

|---|---|---|---|

| PBP 1A | Peptidoglycan synthesis (transglycosylase and transpeptidase activity) | Good | google.comresearchgate.net |

| PBP 1B | Peptidoglycan synthesis (transglycosylase and transpeptidase activity) | Good / Preferential | google.comresearchgate.net |

| PBP 2 | Cell shape maintenance | Good | google.com |

| PBP 3 | Septum formation during cell division | Good | google.com |

The four-membered β-lactam ring is the central structural feature of L-Aspoxicillin and all penicillin-class antibiotics, and it is indispensable for their antibacterial activity. researchgate.netnih.gov The ring is sterically strained and, therefore, highly reactive, particularly at the amide bond. nih.gov Structurally, the β-lactam nucleus mimics the D-alanyl-D-alanine moiety, which is the natural substrate for PBP transpeptidase enzymes. google.com

This structural mimicry allows the antibiotic to enter and bind to the PBP active site. Once positioned, the strained β-lactam ring is susceptible to nucleophilic attack by the active site serine residue. nih.gov This interaction leads to the irreversible opening of the β-lactam ring and the formation of a stable covalent acyl-enzyme complex. google.comumn.edu This covalent modification effectively inactivates the PBP, preventing it from catalyzing the necessary transpeptidation reaction for peptidoglycan cross-linking. patsnap.comnih.gov The disruption of this vital process compromises the structural integrity of the cell wall, ultimately causing cell death. patsnap.com Bacteria can develop resistance by producing β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring before it can reach its PBP target, rendering the antibiotic inactive. google.comumn.edumsdmanuals.com

Penicillin-Binding Protein (PBP) Interactions and Acylation Dynamics

Interference with Other Essential Bacterial Physiological Processes

The primary and most extensively documented molecular mechanism of action for L-Aspoxicillin is the direct inhibition of bacterial cell wall biosynthesis through the inactivation of PBPs. patsnap.comgenome.jp There is no significant evidence to suggest that it has a primary mode of action involving direct interference with other distinct physiological pathways, such as nucleic acid synthesis, protein synthesis, or metabolic folate synthesis.

However, the inhibition of cell wall synthesis, a critical cellular process, has profound downstream consequences on other aspects of bacterial physiology. The specific morphological and physiological outcomes can depend on which PBPs are most effectively inhibited. nih.gov For instance, the potent inhibition of PBP 3, an enzyme essential for the formation of the septum during cell division, leads to the failure of cytokinesis. biorxiv.org This results in a distinct morphological change where the bacteria are unable to divide and continue to elongate, forming long, filamentous cells. nih.gov Therefore, while not a separate primary mechanism, the disruption of normal cell division and morphology is a direct and lethal consequence of L-Aspoxicillin's targeted action on the cell wall synthesis machinery. nih.govbiorxiv.org

Molecular Basis of Antimicrobial Resistance to L Aspoxicillin Trihydrate

Enzymatic Inactivation: Beta-Lactamase Hydrolysis

The most prevalent mechanism of resistance to β-lactam antibiotics, including L-Aspoxicillin, is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.

β-Lactamases are a diverse group of enzymes, classified based on their amino acid sequence (Ambler classification) or their functional characteristics (Bush-Jacoby-Medeiros classification). The Ambler classification divides them into four molecular classes: A, B, C, and D. Classes A, C, and D are serine β-lactamases, while class B enzymes are metallo-β-lactamases that require zinc ions for activity.

Extended-Spectrum β-Lactamases (ESBLs) are a significant group of class A β-lactamases that are capable of hydrolyzing a wide range of penicillins and cephalosporins. Common ESBL families include TEM, SHV, and CTX-M types. These enzymes are often plasmid-mediated, facilitating their spread among different bacterial species. The rise of ESBL-producing organisms, such as Escherichia coli and Klebsiella pneumoniae, poses a significant threat to the efficacy of L-Aspoxicillin.

| Ambler Class | Active Site | Key Characteristics | Examples |

| A | Serine | Hydrolyze penicillins, narrow-spectrum cephalosporins, and in the case of ESBLs, extended-spectrum cephalosporins. Generally inhibited by clavulanic acid. | TEM, SHV, CTX-M |

| B | Zinc (Metallo) | Broad-spectrum activity, including carbapenems. Not inhibited by clavulanic acid, but inhibited by EDTA. | NDM, VIM, IMP |

| C | Serine | Primarily cephalosporinases. Typically chromosomally encoded (e.g., AmpC). Poorly inhibited by clavulanic acid. | AmpC |

| D | Serine | Oxacillinases (OXA). Diverse substrate profiles, some can hydrolyze carbapenems. | OXA-48 |

The interaction between a β-lactamase and L-Aspoxicillin involves the binding of the antibiotic within the enzyme's active site. For serine β-lactamases, a key serine residue initiates a nucleophilic attack on the carbonyl carbon of the β-lactam ring. This forms a transient acyl-enzyme intermediate, which is subsequently hydrolyzed, releasing the inactivated antibiotic and regenerating the free enzyme.

Classification and Biochemical Characteristics of Beta-Lactamases (e.g., Extended-Spectrum Beta-Lactamases)

Target Site Alteration and Reduced Affinity

The bactericidal action of L-Aspoxicillin results from its ability to inhibit Penicillin-Binding Proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis. Alterations in these target proteins can significantly reduce the antibiotic's binding efficacy.

Resistance through target site modification arises from mutations in the genes encoding PBPs (e.g., pbp genes). These mutations lead to amino acid substitutions in the transpeptidase domain of the PBP, where β-lactams normally bind. The accumulation of these mutations can result in a PBP structure that has a lower affinity for L-Aspoxicillin, while still retaining its essential function in cell wall synthesis. This mechanism is particularly important in Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), which acquires a novel PBP, PBP2a, with very low affinity for most β-lactam antibiotics.

The efficacy of L-Aspoxicillin is directly correlated with its ability to bind to and acylate the active site of PBPs. When structural changes occur in the PBP, the binding pocket may be reshaped, sterically hindering the access of the L-Aspoxicillin molecule. This reduced affinity means that a much higher concentration of the antibiotic is required to inhibit the altered PBP, often exceeding clinically achievable levels. The consequence is a higher minimum inhibitory concentration (MIC) of L-Aspoxicillin for the resistant bacterium.

| Bacterial Species | Altered PBP | Genetic Basis | Impact on Binding |

| Streptococcus pneumoniae | PBP1a, PBP2b, PBP2x | Mosaic genes from horizontal gene transfer | Reduced affinity for penicillins |

| Staphylococcus aureus (MRSA) | PBP2a | Acquisition of mecA gene | Very low affinity for most β-lactams |

| Enterococcus faecium | PBP5 | Overexpression and mutations | Low affinity for ampicillin (B1664943) |

Genetic and Structural Modifications in Penicillin-Binding Proteins

Efflux Pump Systems

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. This mechanism prevents the antibiotic from reaching its intracellular target, the PBPs, in sufficient concentration to be effective. In Gram-negative bacteria, efflux pumps are a major contributor to intrinsic and acquired resistance.

These pumps are often organized into multicomponent systems that span the inner and outer membranes. Major families of efflux pumps include the ATP-binding cassette (ABC) superfamily and the major facilitator superfamily (MFS). Overexpression of the genes encoding these pumps, often regulated by specific genetic loci, can lead to clinically significant levels of resistance to multiple classes of antibiotics, including L-Aspoxicillin.

Mechanisms of Active Compound Extrusion from Bacterial Cells

Bacterial efflux pumps are a primary mechanism of antimicrobial resistance, actively transporting antibiotics out of the cell and reducing their intracellular concentration. nih.govumn.edu This process can lead to resistance against a wide array of structurally and functionally diverse compounds. nih.gov In Gram-negative bacteria, tripartite efflux systems are particularly significant. nih.govnih.gov These systems are composed of an inner membrane transporter, a periplasmic adapter protein, and an outer membrane factor, which together form a continuous channel for antibiotic extrusion. nih.gov

Several superfamilies of efflux pumps contribute to this resistance, including the Resistance-Nodulation-Cell Division (RND), Major Facilitator Superfamily (MFS), Small Multidrug Resistance (SMR), Multidrug and Toxic Compound Extrusion (MATE), and ATP-Binding Cassette (ABC) families. nih.govmicropspbgmu.ru The RND superfamily is especially prominent in conferring resistance in Gram-negative bacteria. nih.govnih.govnih.gov

While direct studies on L-Aspoxicillin trihydrate are limited, the general mechanisms of β-lactam resistance through efflux are well-documented. For instance, in Pseudomonas aeruginosa, several Mex-extrusion pumps, such as mexA-mexB-oprM, mexC-mexD-oprJ, and mexE-mexF-oprN, are known to confer resistance. nih.gov In Staphylococcus aureus, the NorA efflux pump contributes to fluoroquinolone resistance. nih.gov Given that L-Aspoxicillin is a β-lactam antibiotic, it is plausible that similar efflux systems contribute to resistance against it.

Table 1: Major Efflux Pump Superfamilies and Examples

| Superfamily | Energy Source | Key Examples in Gram-Negative Bacteria | Known Substrates |

|---|---|---|---|

| Resistance-Nodulation-Cell Division (RND) | Proton-motive force | AcrAB-TolC (E. coli), MexAB-OprM (P. aeruginosa), AdeABC (A. baumannii) | Wide range of antibiotics (including β-lactams), biocides, and toxic compounds |

| Major Facilitator Superfamily (MFS) | Proton-motive force | EmrD (E. coli), FarAB (N. gonorrhoeae) | Tetracyclines, fluoroquinolones, macrolides |

| Small Multidrug Resistance (SMR) | Proton-motive force | EmrE (E. coli) | Quaternary ammonium (B1175870) compounds, toxic lipophilic compounds |

| Multidrug and Toxic Compound Extrusion (MATE) | Proton or sodium motive force | NorM (N. gonorrhoeae), FepA (L. monocytogenes) | Fluoroquinolones, aminoglycosides |

| ATP-Binding Cassette (ABC) | ATP hydrolysis | MacB (E. coli) | Macrolides, polypeptides |

Gene Regulation and Expression Profiles of Efflux Pumps

The expression of efflux pump genes is a tightly controlled process, often regulated by transcriptional activators and repressors in response to environmental signals, including the presence of antibiotics. mdpi.comfrontiersin.org The overexpression of these pumps is a common finding in multidrug-resistant clinical isolates. frontiersin.org

Several regulatory proteins, such as those from the AraC, MarR, MerR, and TetR families, control the expression of efflux pumps. nih.gov For example, the acrAB operon in E. coli, which encodes components of the AcrAB-TolC efflux pump, is regulated by the global regulators MarA, SoxS, and Rob, as well as the local repressor AcrR. mdpi.com The presence of certain compounds can induce the expression of these pumps. For instance, exposure to chlorinated phenols can induce the expression of the mexAB-OprM efflux pump in P. aeruginosa. mdpi.com

Studies on adherent-invasive Escherichia coli (AIEC) have shown that the transcription of multidrug resistance efflux pump genes is highly modulated during infection of macrophages and epithelial cells, with some genes being regulated in a cell-type-specific manner. frontiersin.org For example, the acrA gene is upregulated when AIEC invades epithelial cells but downregulated in macrophages. frontiersin.org This highlights the complex interplay between bacterial gene expression and the host environment.

Transcriptomic analyses have revealed new putative associations between two-component systems (TCSs) and efflux pumps. biorxiv.org For example, the CpxA-CpxR TCS in P. aeruginosa is suggested to regulate the muxABC-opmB efflux pump in response to β-lactam antibiotics as part of the cell envelope stress response. biorxiv.org

Table 2: Regulation of Key Efflux Pumps in Gram-Negative Bacteria

| Efflux Pump System | Bacterial Species | Regulatory Proteins | Inducing Signals/Conditions |

|---|---|---|---|

| AcrAB-TolC | Escherichia coli | MarA, SoxS, Rob (Activators); AcrR (Repressor) | Various environmental signals, antibiotics |

| MexAB-OprM | Pseudomonas aeruginosa | NalC | Pentachlorophenol, triclosan |

| AdeFGH | Acinetobacter baumannii | AdeL (LysR-type regulator) | - |

| AdeIJK | Acinetobacter baumannii | AdeN (TetR family) | - |

| MdtEF | Adherent-Invasive E. coli | - | Macrophage environment |

Outer Membrane Permeability Barriers in Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria serves as a significant barrier to the entry of antibiotics. This impermeability is a key factor in their intrinsic resistance to many antimicrobial agents. nih.gov For an antibiotic to be effective against Gram-negative bacteria, it must first cross this outer membrane. um.es

Porins are protein channels in the outer membrane of Gram-negative bacteria that allow the passive diffusion of small, hydrophilic molecules, including many antibiotics. mdpi.comnih.govnih.gov The size and charge of a molecule, as well as the specific characteristics of the porin channel, determine the rate of diffusion. mdpi.com Generally, compounds with a molecular weight of up to 600-700 Da can pass through porin pores. mdpi.com

The loss or alteration of porin channels is a well-established mechanism of resistance to β-lactam antibiotics. mdpi.com By reducing the influx of the antibiotic, bacteria can effectively decrease the concentration of the drug at its target site in the periplasm. mdpi.comvinmec.com

While specific data on this compound is scarce, its nature as a β-lactam antibiotic suggests that its uptake into Gram-negative bacteria is likely mediated by porin channels, and therefore, resistance can arise from modifications to these channels.

Molecular Mechanisms of Biofilm-Mediated Resistance to this compound

Biofilms are structured communities of bacteria encased in a self-produced matrix of extracellular polymeric substances (EPS). mdpi.comasm.org This mode of growth confers a high level of resistance to antimicrobial agents, with bacteria in biofilms being 10 to 1,000 times less susceptible than their planktonic counterparts. asm.orgnih.gov

Several mechanisms contribute to biofilm-mediated resistance:

Reduced Antibiotic Penetration: The EPS matrix acts as a physical barrier, limiting the diffusion of antibiotics into the biofilm. mdpi.comasm.orgnih.gov This can prevent the antibiotic from reaching the bacterial cells within the biofilm at effective concentrations. asm.org

Altered Microbial Physiology: The environment within a biofilm is often characterized by nutrient and oxygen gradients, leading to slower growth rates for many bacteria. nih.gov Some antibiotics, including β-lactams, are less effective against slow-growing or dormant cells. nih.gov

Increased Expression of Efflux Pumps: The expression of efflux pumps can be upregulated in biofilms, further contributing to the extrusion of antibiotics that do manage to penetrate the matrix. frontiersin.orgjmb.or.kr

Genetic Adaptation: The high cell density within biofilms facilitates horizontal gene transfer, allowing for the rapid spread of resistance genes. nih.govnih.gov

Molecular Epidemiology of Resistance Determinants Relevant to this compound

The epidemiology of antibiotic resistance is shaped by the selection, spread of resistance genes, and dissemination of resistant bacterial strains. nih.govreactgroup.org The extensive use of antibiotics in both human and veterinary medicine creates a strong selective pressure that favors the emergence and spread of resistance. reactgroup.orgmdpi.com

Resistance genes are often located on mobile genetic elements such as plasmids, which can be transferred between different bacterial species, leading to widespread dissemination. nih.govpeerj.com This can result in "gene epidemics," where a single resistance gene spreads through diverse pathogen populations. nih.gov

For β-lactam antibiotics like L-Aspoxicillin, the prevalence of β-lactamase genes is a major driver of resistance. For example, the spread of extended-spectrum β-lactamases (ESBLs), such as those encoded by blaCTX-M genes, has been a significant global health concern. nih.govmdpi.com In some regions, a high prevalence of ESBL-producing E. coli and Klebsiella pneumoniae has been observed. reactgroup.orgmdpi.com

Studies have also tracked the prevalence of specific resistance determinants. For instance, in some settings, the blaSHV-1 gene has been found to be highly prevalent in ESBL-producing K. pneumoniae. nih.gov Similarly, genes conferring resistance to other antibiotic classes, such as tetracyclines (tetA, tetB) and quinolones (qnrA, qnrB), are often found in multidrug-resistant isolates. nih.govmdpi.com The co-occurrence of multiple resistance genes in a single isolate is a common finding and contributes to the challenge of treating infections caused by these organisms. mdpi.com

While specific epidemiological data for this compound resistance is not widely reported, the trends observed for other β-lactam antibiotics and the general mechanisms of resistance gene dissemination provide a framework for understanding the potential molecular epidemiology of resistance to this compound.

Advanced Analytical and Spectroscopic Characterization of L Aspoxicillin Trihydrate

Chromatographic Methodologies

Chromatography, particularly high-performance liquid chromatography (HPLC), stands as a cornerstone for the analysis of pharmaceutical compounds like L-Aspoxicillin trihydrate. Its high resolution and sensitivity make it indispensable for separating the active ingredient from impurities and degradation products.

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS/MS) for Comprehensive Analysis

The coupling of HPLC with tandem mass spectrometry (MS/MS) offers a powerful tool for the definitive identification and quantification of this compound and its related substances. This technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of mass spectrometry.

In a typical HPLC-MS/MS setup, the analyte is first separated on a reversed-phase column. The eluent is then introduced into the mass spectrometer, where it undergoes ionization, commonly through electrospray ionization (ESI). The precursor ion corresponding to the mass-to-charge ratio (m/z) of the target molecule is selected and then fragmented to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and reduces matrix interference.

While specific studies on this compound are not widely published, methods developed for similar β-lactam antibiotics, such as amoxicillin (B794), illustrate the approach. researchgate.netwseas.com For instance, a study on the simultaneous analysis of amoxicillin and dicloxacillin (B1670480) utilized a C18 column with a mobile phase of acetonitrile (B52724) and water. researchgate.net Detection was achieved using a single quadrupole mass spectrometer in negative ESI mode. researchgate.net Such a method allows for rapid analysis, with run times often under 5 minutes, making it suitable for high-throughput screening. researchgate.net The high sensitivity of LC-MS/MS is also crucial for detecting trace-level impurities and degradation products. mdpi.com

Table 1: Representative HPLC-MS/MS Parameters for Analysis of Related Penicillins

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 100 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase | Acetonitrile : Water (e.g., 65:35 v/v) |

| Flow Rate | 0.6 - 1.0 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Detection | Multiple Reaction Monitoring (MRM) |

| Example m/z (Amoxicillin) | Precursor Ion: 364.1, Product Ions: 208.1, 114.1 |

| Analysis Time | < 5 minutes |

This table presents typical parameters based on methods for structurally similar compounds like amoxicillin and is for illustrative purposes.

HPLC-UV Method Development and Validation for Research Purity and Stability Assessment

HPLC with Ultraviolet (UV) detection is a widely used, robust, and cost-effective method for the routine quality control of this compound, including purity and stability assessments. chromatographyonline.com The development of a stability-indicating HPLC-UV method is crucial to separate the intact drug from any potential degradation products that may form under stress conditions such as hydrolysis, oxidation, and photolysis. semanticscholar.org

Method development typically begins with selecting a suitable stationary phase, most commonly a C18 column, and optimizing the mobile phase composition (e.g., a mixture of a phosphate (B84403) buffer and an organic modifier like methanol (B129727) or acetonitrile) to achieve optimal separation. chromatographyonline.comadvancechemjournal.com The detection wavelength is selected based on the UV absorbance maximum of the analyte; for many penicillins, this is in the range of 220-230 nm. semanticscholar.orgresearchgate.net

Validation is performed according to international guidelines (e.g., ICH) to ensure the method is reliable for its intended purpose. advancechemjournal.com Key validation parameters include:

Linearity : The ability to elicit test results that are directly proportional to the analyte concentration. This is typically assessed over a range such as 20-160 µg/mL. ur.ac.rw

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Accuracy : The closeness of the test results to the true value, often determined by recovery studies.

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at different levels: repeatability (intra-day) and intermediate precision (inter-day).

Robustness : The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate). researchgate.net

Table 2: Example Validation Parameters for an HPLC-UV Method for a Related Penicillin

| Validation Parameter | Typical Result | Reference |

|---|---|---|

| Linearity Range | 20 - 160 µg/mL | ur.ac.rw |

| Correlation Coefficient (r²) | > 0.999 | advancechemjournal.comur.ac.rw |

| LOD | ~4 µg/mL | semanticscholar.org |

| LOQ | ~12 µg/mL | semanticscholar.org |

| Accuracy (% Recovery) | 98 - 102% | ur.ac.rw |

| Precision (% RSD) | < 2% | ur.ac.rw |

| Robustness | Unaffected by minor changes | researchgate.net |

This table is based on data for amoxicillin and serves as an example of typical HPLC-UV validation results.

Electrophoretic Separation Techniques

Capillary electrophoresis (CE) offers an alternative to HPLC, providing high separation efficiency, short analysis times, and minimal solvent consumption. nih.gov

Capillary Zone Electrophoresis (CZE) Applications for this compound Analysis

Capillary Zone Electrophoresis (CZE) separates molecules based on their charge-to-size ratio in an electric field. creative-proteomics.com For compounds like this compound, which possess ionizable functional groups, CZE is a highly effective analytical technique. usp.org

A notable application is the analysis of L-Aspoxicillin in biological matrices, such as human plasma. nih.gov Micellar electrokinetic chromatography (MEKC), a mode of CZE, has been successfully employed for this purpose. In MEKC, a surfactant (like sodium dodecyl sulfate) is added to the buffer above its critical micelle concentration. This creates a pseudo-stationary phase that allows for the separation of both charged and neutral molecules. nih.gov This technique has demonstrated improved selectivity in separating various penicillin antibiotics compared to standard CZE. nih.gov A key advantage is its ability to allow for direct sample injection of plasma, as the micelles solubilize plasma proteins, which then elute later than the drug analytes, minimizing interference. nih.gov

Validation of a MEKC method for aspoxicillin (B1665795) has shown good linearity and recovery, with a detection limit of 1.3 µg/mL in plasma. nih.gov

Table 3: Capillary Electrophoresis Conditions for Aspoxicillin Analysis

| Parameter | Value | Reference |

|---|---|---|

| Technique | Micellar Electrokinetic Chromatography (MEKC) | nih.gov |

| Capillary | Uncoated Fused Silica | nih.gov |

| Background Electrolyte (BGE) | 20 mM Phosphate–Borate Buffer + 50 mM SDS, pH 8.5 | nih.gov |

| Detection | UV at 210 nm | nih.gov |

| LOD in Plasma | 1.3 µg/mL | nih.gov |

| Linearity (r) | 0.999 | nih.gov |

| Analysis Time | < 20 minutes | nih.gov |

Spectroscopic Elucidation of Molecular Conformation and Dynamics

Spectroscopic techniques are essential for confirming the chemical structure and understanding the three-dimensional arrangement of atoms in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules, including the determination of their stereochemistry and conformation in solution. measurlabs.comnumberanalytics.com The complex structure of this compound, with its multiple chiral centers, makes NMR a critical technique for its characterization. google.com

¹H NMR provides information about the chemical environment of hydrogen atoms, with chemical shifts, coupling constants (J-values), and signal multiplicities revealing the connectivity and spatial relationships between protons. mdpi.com For example, the coupling constants between protons on adjacent carbons can help determine the dihedral angles and thus the conformation of the β-lactam and thiazolidine (B150603) rings.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. mdpi.com

Advanced 2D NMR techniques are particularly powerful for complex structures: numberanalytics.com

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, helping to establish spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) : Reveals protons that are close in space, regardless of whether they are bonded. This is vital for determining the relative stereochemistry of chiral centers and for conformational analysis. conicet.gov.ar

By analyzing the comprehensive data from these NMR experiments, a complete and unambiguous assignment of the structure and relative stereochemistry of this compound can be achieved. numberanalytics.comconicet.gov.ar

Advanced Mass Spectrometry for Molecular Structure Confirmation

Advanced mass spectrometry (MS) techniques are indispensable for the definitive confirmation of the molecular structure of pharmaceutical compounds like this compound. High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) provide unambiguous data on elemental composition and structural connectivity, respectively. mdpi.comnih.gov

HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) of the molecular ion with extremely high accuracy (typically <5 ppm). nih.gov This allows for the calculation of a unique elemental formula, distinguishing L-Aspoxicillin from other compounds with the same nominal mass. For this compound (C₂₁H₂₇N₅O₇S·3H₂O), the anhydrous form is typically ionized.

Tandem mass spectrometry (MS/MS) is a powerful technique used for structural elucidation by fragmenting a selected precursor ion (e.g., the protonated molecule [M+H]⁺) and analyzing the resulting product ions. tandfonline.comnih.gov The fragmentation pattern is characteristic of the molecule's structure. In beta-lactam antibiotics, collision-induced dissociation (CID) typically induces cleavage at specific bonds, including the strained beta-lactam ring and the amide side chains. nih.govacs.org

Key fragmentation pathways for L-Aspoxicillin, inferred from studies on similar penicillin structures like amoxicillin, include:

Cleavage of the beta-lactam ring: This is a hallmark fragmentation for penicillins, often resulting in a characteristic fragment. For instance, the cleavage across the C-N and C-C bonds of the beta-lactam ring of a protonated amoxicillin molecule (m/z 366) yields a prominent fragment at m/z 160.

Loss of the side chain: The bond between the acyl side chain and the 6-aminopenicillanic acid (6-APA) nucleus can cleave, helping to identify the structure of the side chain itself.

Sequential losses: Small neutral molecules like water (H₂O), ammonia (B1221849) (NH₃), and carbon dioxide (CO₂) are often lost from the precursor or fragment ions. acs.org

The fragmentation data allows for the piecing together of the molecular structure, confirming the presence of the 6-APA core and the specific L-aspartic acid-derived side chain that characterizes L-Aspoxicillin.

Table 1: Predicted Key MS/MS Fragments of L-Aspoxicillin This table is based on established fragmentation patterns for penicillin-class antibiotics.

| Predicted m/z of Fragment Ion | Proposed Structure / Neutral Loss |

|---|---|

| [M+H]⁺ = 494.16 | Protonated L-Aspoxicillin (Anhydrous) |

| 476.15 | [M+H - H₂O]⁺ |

| 450.15 | [M+H - CO₂]⁺ |

| 335.11 | Fragment corresponding to the acyl side chain |

| 285.xx | Fragment from cleavage of the β-lactam ring nih.gov |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis and Polymorphism Research

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used extensively for the characterization of pharmaceutical solids. It provides information on the functional groups present in a molecule and is highly sensitive to changes in the solid-state environment, such as polymorphism and hydration state. asm.orgnih.gov

Functional Group Analysis The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its various functional groups. Each functional group absorbs infrared radiation at a specific frequency range, creating a unique spectral "fingerprint." biomedres.us Key bands for L-Aspoxicillin are similar to those of its parent compound, amoxicillin. researchgate.netbiomedres.us

Table 2: Characteristic FTIR Absorption Bands for this compound Frequencies are approximate and based on data from similar beta-lactam structures.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3200 | O-H stretching | Phenolic -OH, Carboxylic acid -OH, Water of hydration |

| 3400 - 3250 | N-H stretching | Primary and secondary amines/amides |

| 1780 - 1760 | C=O stretching | β-Lactam carbonyl |

| 1725 - 1700 | C=O stretching | Carboxylic acid |

| 1680 - 1630 | C=O stretching | Amide I band |

| 1650 - 1580 | N-H bending | Primary amine |

| 1550 - 1510 | N-H bending, C-N stretching | Amide II band |

Polymorphism Research Polymorphism refers to the ability of a compound to exist in two or more crystalline forms, which can have different physicochemical properties. FTIR spectroscopy is a valuable tool for identifying and differentiating between polymorphs. researchgate.netresearchgate.net Different crystal lattices and intermolecular hydrogen bonding networks in polymorphs result in distinct shifts in the positions, shapes, and intensities of absorption bands. nih.govmdpi.com

For this compound, the vibrations most sensitive to polymorphic changes are those involved in hydrogen bonding, such as the O-H and N-H stretching bands, as well as the C=O stretching bands of the beta-lactam, carboxylic acid, and amide groups. A change in the crystalline form, or the dehydration of the trihydrate to a different hydrate (B1144303) or anhydrous form, would cause noticeable changes in the FTIR spectrum, allowing for the monitoring of solid-state transformations. researchgate.net

Titrimetric and Electrochemical Methods for Quantitative Research Analysis

For the quantitative analysis of this compound in research settings, titrimetric and electrochemical methods offer reliable alternatives to chromatographic techniques. These methods are often valued for their simplicity, low cost, and speed. uonbi.ac.ke

Titrimetric Methods Titrimetry involves the quantitative determination of a substance by reacting it with a reagent solution of known concentration (the titrant). The endpoint is typically detected by a color change or an instrumental measurement. For penicillins like L-Aspoxicillin, the most common titrimetric method is the iodometric back-titration, a type of redox titration discussed in detail below. rsc.orgscielo.br Other potential titrimetric approaches include acid-base titrations, where the carboxylic acid moiety of the molecule is titrated with a standard base.

Electrochemical Methods Electrochemical methods measure electrical properties like potential, current, or charge to quantify an analyte. scispace.com These techniques are highly sensitive and can be applied to the analysis of electroactive compounds like L-Aspoxicillin. The phenolic hydroxyl group in the L-Aspoxicillin structure is susceptible to electrochemical oxidation, which forms the basis for its quantification. frontiersin.org

Common electrochemical techniques include:

Voltammetry: Measures the current that flows as a function of an applied potential. Techniques like cyclic voltammetry (CV) and square wave voltammetry (SWV) are used to study the redox behavior of the analyte and develop quantitative methods. frontiersin.orgresearchgate.net

Potentiometry: Measures the potential difference between two electrodes at near-zero current. This is the principle behind ion-selective electrodes (ISEs), which can be designed to be sensitive to a specific analyte.

Coulometry: Measures the total charge required to completely electrolyze an analyte from one oxidation state to another, allowing for an absolute determination of the amount of substance based on Faraday's law. mdpi.com

Redox Titration Principles and Methodological Development

Redox titration is a cornerstone of pharmacopoeial analysis for many beta-lactam antibiotics, including those in the penicillin family. rsc.org The most established method is an iodometric back-titration, as described in the United States Pharmacopeia (USP) general chapter <425>. rsc.orgrsc.org

Principles of Iodometric Titration of Penicillins The method does not involve direct oxidation of the intact antibiotic. Instead, it relies on the quantitative reaction of iodine with the degradation products of the antibiotic after the beta-lactam ring has been opened. researchgate.netscirp.org The process involves several key steps:

Alkaline Hydrolysis: A precisely weighed sample of L-Aspoxicillin is first treated with a specific volume of sodium hydroxide (B78521) (NaOH) solution. This step rapidly and completely hydrolyzes the strained beta-lactam ring, forming redox-active degradation products (penicilloic acid derivatives). rsc.org

Acidification: The solution is then neutralized and acidified (e.g., with hydrochloric acid).

Oxidation with Excess Iodine: A known excess amount of a standardized iodine solution (typically prepared as triiodide, I₃⁻, from I₂ and KI) is added. The iodine oxidizes the degradation products formed in the first step. The reaction is allowed to proceed for a set period to ensure completion. nih.govnih.gov

Back-Titration: The crucial final step is to determine the amount of unreacted iodine. This is achieved by titrating the solution with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution. A starch solution is used as an indicator, which forms a deep blue-black complex with iodine. The endpoint is reached when the blue color disappears, signifying that all the excess iodine has been consumed by the thiosulfate.

The difference between the initial amount of iodine added and the amount of excess iodine determined by the back-titration corresponds to the amount of iodine consumed by the L-Aspoxicillin degradation products. This value is stoichiometrically related to the amount of L-Aspoxicillin in the original sample. scielo.br

Methodological Development While the classic iodometric method is robust, research has focused on improving its efficiency and applicability. One development involves the use of alternative oxidizing agents. For example, potassium hydrogenperoxomonosulfate (KHSO₅, often sold as Oxone®) has been used as a powerful oxidant for the S-oxidation of the thioether group in penicillins, followed by iodometric determination of the unreacted oxidant. researchgate.netresearchgate.net This method can be faster, as the initial oxidation step can be completed in minutes. researchgate.net These developments aim to create more rapid, unified, and potentially more environmentally friendly titration methods for the quantitative analysis of penicillin-type antibiotics.

Structure Activity Relationships and Rational Design of L Aspoxicillin Trihydrate Analogues

Elucidation of Specific Structural Elements Critical for Bioactivity against Molecular Targets

L-Aspoxicillin is a semi-synthetic β-lactam antibiotic belonging to the penicillin class. patsnap.com Its primary mechanism of action is the inhibition of bacterial cell wall synthesis, a process essential for bacterial survival. patsnap.com The bactericidal effect of L-Aspoxicillin is achieved by targeting and inactivating penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis. patsnap.comnews-medical.net Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death. patsnap.comnews-medical.net

The bioactivity of L-Aspoxicillin is dictated by several key structural features:

The β-Lactam Ring: This four-membered ring is the cornerstone of the molecule's antibacterial activity. news-medical.net Its structure mimics the D-Ala-D-Ala moiety of the peptidoglycan precursor, allowing it to bind to the active site of PBPs. biomol.com The inherent strain of this ring makes it chemically reactive, enabling it to acylate a serine residue in the PBP active site, thus irreversibly inhibiting the enzyme. biomol.comnih.gov

The Acylamino Side Chain: Attached to the β-lactam core, this side chain significantly influences the antibiotic's spectrum of activity and potency. In L-Aspoxicillin, this chain contains an L-aspartyl group. This specific amino acid residue is critical for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. patsnap.com The polar nature of the aspartyl group is thought to facilitate the drug's passage through the porin channels of Gram-negative bacterial outer membranes.

Understanding these structural elements is fundamental for designing new derivatives. SAR studies aim to identify which parts of the molecule can be modified to improve properties like target binding, bacterial penetration, and resistance to bacterial enzymes, without compromising the core function of the β-lactam ring. gardp.org

Computational Modeling and Molecular Docking Studies of L-Aspoxicillin and its Analogues

Computational chemistry has become an indispensable tool in modern drug design, offering insights that are difficult to obtain through experimental methods alone. Molecular docking and modeling studies allow researchers to visualize and analyze the interaction between an antibiotic like L-Aspoxicillin and its molecular target, the PBPs, at an atomic level.

These studies typically involve:

Homology Modeling: Creating a three-dimensional model of the target PBP if its crystal structure is not available.

Molecular Docking: Simulating the binding of L-Aspoxicillin or its proposed analogues into the active site of the PBP model. This predicts the preferred binding orientation and calculates a "docking score," which estimates the binding affinity.

Interaction Analysis: Examining the specific non-covalent interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, that stabilize the drug-target complex. For instance, docking studies can confirm the formation of a covalent bond between the β-lactam carbonyl carbon and the catalytic serine of the PBP. nih.gov

By comparing the docking results of L-Aspoxicillin with a series of virtual analogues, computational models can predict which structural modifications are likely to enhance binding affinity. For example, a model might suggest that adding a specific functional group to the acyl side chain could create a new hydrogen bond with an amino acid residue in the PBP active site, thereby increasing the drug's potency. These in silico experiments help prioritize which novel compounds should be synthesized and tested in the laboratory, saving significant time and resources.

Design and Synthesis of Novel L-Aspoxicillin Derivatives

Guided by SAR principles and computational insights, medicinal chemists can design and synthesize novel L-Aspoxicillin derivatives with superior properties. The two primary goals are to increase potency against target bacteria and to circumvent existing resistance mechanisms.

Strategies for Enhanced Target Binding Affinity (e.g., Modified PBP Interactions)

Enhancing the binding affinity of an antibiotic for its PBP target can lead to greater potency and effectiveness at lower concentrations. For L-Aspoxicillin, this primarily involves modifying the acylamino side chain.

Conformational Restriction: Introducing elements that lock the side chain into a more bioactive conformation can reduce the entropic penalty of binding, leading to higher affinity.

The success of these strategies is often evaluated by determining the minimum inhibitory concentration (MIC) of the new derivatives against a panel of bacteria and by measuring their binding affinity to purified PBPs.

Approaches to Overcome Known Resistance Mechanisms (e.g., β-Lactamase Stability)

One of the most significant challenges in antibiotic therapy is bacterial resistance, often mediated by β-lactamase enzymes. biomol.com These enzymes hydrolyze the β-lactam ring of penicillins, rendering them inactive. biomol.com While some reports suggest L-Aspoxicillin has a degree of resistance to these enzymes, designing derivatives with even greater stability is a key objective. patsnap.com

Strategies to enhance β-lactamase stability include:

Steric Hindrance: Introducing bulky chemical groups near the β-lactam ring can physically block the β-lactamase enzyme from accessing and cleaving it. This approach must be carefully balanced, as the bulky group should not prevent the antibiotic from binding to its intended PBP target.

Electronic Modification: Altering the electronic properties of the β-lactam ring or adjacent groups can make the ring less susceptible to nucleophilic attack by the β-lactamase.

The effectiveness of these new derivatives is tested in assays using purified β-lactamase enzymes and in antibacterial tests against β-lactamase-producing bacterial strains.

Theoretical Prodrug Design Principles Applied to L-Aspoxicillin Trihydrate

The physicochemical properties of a drug, such as its polarity and size, heavily influence its absorption, distribution, metabolism, and excretion (ADME) profile. L-Aspoxicillin, being a polar molecule due to its carboxylic acid groups, may have limitations in oral bioavailability. Prodrug design is a strategy used to overcome such pharmacokinetic hurdles.

A prodrug is a pharmacologically inactive compound that is converted into the active drug within the body, typically by enzymatic or chemical transformation. For L-Aspoxicillin, the carboxylic acid groups on the L-aspartyl moiety and the thiazolidine (B150603) ring are ideal candidates for modification.

Esterification: The most common prodrug strategy for carboxylic acid-containing drugs is to convert them into esters. This masks the polar carboxyl group, increasing the molecule's lipophilicity and enhancing its ability to diffuse across the lipid membranes of the gastrointestinal tract.

Prodrug Moiety Selection: The choice of the ester group is critical. It must be sufficiently stable to prevent premature hydrolysis in the gut but readily cleaved by esterase enzymes in the intestinal wall or blood to release the active L-Aspoxicillin. Examples of successful ester prodrugs for other β-lactams include pivaloyloxymethyl or carbonate esters.

Theoretical design involves modeling different ester prodrugs of L-Aspoxicillin and predicting their properties, such as lipophilicity (logP), aqueous solubility, and susceptibility to enzymatic cleavage. This allows for the selection of the most promising candidates for synthesis and subsequent experimental evaluation of their oral absorption and bioavailability.

Biochemical and Synergistic Interactions of L Aspoxicillin Trihydrate

Molecular Synergy with Beta-Lactamase Inhibitors and Other Co-Agents

L-Aspoxicillin, as a member of the beta-lactam class of antibiotics, is, like many penicillins, susceptible to degradation by bacterial beta-lactamase enzymes. patsnap.commdpi.com These enzymes hydrolyze the amide bond in the beta-lactam ring, inactivating the antibiotic and conferring resistance to the bacterium. mdpi.com A key strategy to overcome this resistance is the co-administration of a beta-lactamase inhibitor. mdpi.com These inhibitors, such as clavulanic acid, sulbactam, and tazobactam, act synergistically with beta-lactam antibiotics. mdpi.comnih.gov While not possessing significant antibacterial properties on their own, they bind to and inactivate beta-lactamase enzymes, thereby protecting the partner antibiotic from destruction and restoring its efficacy against resistant strains. mdpi.comnih.govmedlineplus.gov

The combination of a penicillin with a beta-lactamase inhibitor is a well-established clinical approach. For instance, amoxicillin (B794) is frequently combined with clavulanic acid, and ampicillin (B1664943) is paired with sulbactam, to broaden their spectrum of activity against beta-lactamase-producing bacteria. nih.govnih.govdrugs.com This principle of synergy is applicable to L-Aspoxicillin. Studies have investigated the synergistic effects of daptomycin (B549167) combined with beta-lactam/beta-lactamase inhibitor combinations like ampicillin-sulbactam and piperacillin-tazobactam (B1260346) against methicillin-resistant Staphylococcus aureus (MRSA), highlighting the potential for multi-drug synergy where the inhibitor plays a crucial role. nih.gov

Beyond beta-lactamase inhibitors, other co-agents can interact with L-Aspoxicillin. Probenecid, a drug used for treating gout, can inhibit the renal excretion of Aspoxicillin (B1665795), which leads to higher and more sustained concentrations of the antibiotic in the bloodstream. patsnap.com

The following table summarizes the principle of synergy between beta-lactam antibiotics and beta-lactamase inhibitors.

| Antibiotic | Beta-Lactamase Inhibitor | Rationale for Combination |

| Amoxicillin | Clavulanic Acid | Clavulanic acid inhibits beta-lactamases, protecting amoxicillin from degradation and extending its effective spectrum. nih.govmayoclinic.org |

| Ampicillin | Sulbactam | Sulbactam irreversibly binds to beta-lactamases, allowing ampicillin to exert its antibacterial action on otherwise resistant bacteria. nih.govmedlineplus.gov |

| Piperacillin | Tazobactam | Tazobactam enhances piperacillin's activity against beta-lactamase-producing bacteria. nih.gov |

| L-Aspoxicillin | Clavulanic Acid, Sulbactam, etc. | (Principle) The inhibitor would protect L-Aspoxicillin from enzymatic inactivation, restoring its activity against resistant pathogens. |

Interactions with Bacterial Metabolic Pathways and Essential Enzymes (e.g., Fatty Acid Synthesis if relevant to targets)

The primary mechanism of action for L-Aspoxicillin is the disruption of bacterial cell wall synthesis. patsnap.com This is characteristic of all beta-lactam antibiotics. wikipedia.org The structural integrity of the bacterial cell wall depends on a mesh-like polymer called peptidoglycan. The final step in peptidoglycan synthesis is the cross-linking of peptide chains, a reaction catalyzed by a group of bacterial enzymes known as penicillin-binding proteins (PBPs). patsnap.commdpi.com

L-Aspoxicillin exerts its bactericidal effect by covalently binding to the active site of these PBPs. patsnap.com Research indicates that Aspoxicillin has a strong affinity for several specific PBPs, including PBP-1A, PBP-1Bs, PBP-2, and PBP-3. google.com By acylating and thereby inactivating these essential enzymes, Aspoxicillin blocks the crucial transpeptidation step, which prevents the formation of new peptidoglycan cross-links. nih.gov This inhibition of cell wall maintenance and synthesis leads to the accumulation of autolytic enzymes (autolysins), which degrade the existing cell wall. The resulting loss of structural integrity in the hypotonic intracellular environment causes the bacterial cell to lyse, leading to cell death. patsnap.comnih.gov

While some antibiotics target other essential cellular processes, the primary and validated target of L-Aspoxicillin is the cell wall. The bacterial fatty acid synthesis (FAS) pathway, specifically the Type II FAS system, is an essential metabolic route and a validated target for other antibacterial agents like isoniazid (B1672263) and triclosan. nih.govmdpi.com However, there is no direct evidence to suggest that L-Aspoxicillin or other beta-lactams primarily interact with or inhibit enzymes of the fatty acid synthesis pathway. elifesciences.org The bactericidal activity of L-Aspoxicillin is directly attributable to its potent inhibition of PBP-mediated cell wall construction. patsnap.comgoogle.com

| Target Enzyme/Pathway | Interaction with L-Aspoxicillin | Consequence for Bacterium |

| Penicillin-Binding Proteins (PBPs) | High-affinity binding and inhibition of PBP-1A, 1Bs, 2, and 3. google.com | Inhibition of peptidoglycan cross-linking, compromising cell wall integrity. patsnap.comnih.gov |

| Cell Wall Synthesis | Directly blocked at the final transpeptidation stage. patsnap.com | Weakened cell wall, leading to cell lysis and death. patsnap.comnih.gov |

| Fatty Acid Synthesis (FAS) | No direct interaction reported; this is not its primary mechanism of action. nih.govelifesciences.org | N/A |

Modulating Post-Antibiotic Effects in Bacterial Cultures at Sub-Inhibitory Concentrations (in vitro focus)

The post-antibiotic effect (PAE) is the phenomenon of persistent suppression of bacterial growth that continues after a brief exposure to an antibiotic, even when the drug's concentration falls below the minimum inhibitory concentration (MIC). embopress.orgwikipedia.orgagriculturejournals.cz This effect is an important pharmacodynamic parameter. While beta-lactam antibiotics are generally considered to have a weak or short PAE against many bacteria, specific studies have demonstrated notable effects under certain conditions. derangedphysiology.com

Research on L-Aspoxicillin has shown that it induces a significant PAE, and this effect is modulated by drug concentrations at sub-inhibitory levels. nih.gov An in vitro study focusing on Staphylococcus aureus demonstrated that after a 2-hour exposure to twice the MIC of Aspoxicillin, a PAE of 1.7 hours was observed. nih.gov

The following table presents findings from an in vitro study on the PAE of L-Aspoxicillin against Staphylococcus aureus.

| Parameter | Condition | Result | Reference |

| In Vitro PAE | S. aureus exposed to 2x MIC of Aspoxicillin for 2 hours | 1.7 hours | nih.gov |

| In Vivo PAE | Thigh infection model in neutropenic mice | 5.2 hours | nih.gov |

| PA-SME | Pre-exposed cells cultured at sub-MIC concentrations | Longer growth suppression compared to unexposed cells at the same sub-MIC. | nih.gov |

These findings underscore that sub-inhibitory concentrations of L-Aspoxicillin have a meaningful biological effect, contributing to the suppression of bacterial populations beyond the initial killing phase. nih.govnih.gov

Future Research Directions and Emerging Paradigms for L Aspoxicillin Trihydrate

Exploration of Unconventional Synthetic Routes and Sustainable Production Methods

The traditional synthesis of aspoxicillin (B1665795) involves multiple steps, often utilizing raw materials like 6-aminopenicillanic acid (6-APA) or amoxicillin (B794) trihydrate. google.com Future research is geared towards developing more efficient and environmentally friendly synthetic pathways.

One promising approach involves the use of enzyme-catalyzed reactions. Biocatalysis offers several advantages over traditional chemical synthesis, including higher selectivity, milder reaction conditions, and reduced waste generation. Researchers are exploring the use of enzymes for key steps in the aspoxicillin synthesis, such as the acylation of the 6-APA nucleus.

Another area of investigation is the development of "green" synthetic routes that minimize the use of hazardous solvents and reagents. researchgate.net This includes exploring solvent-free reaction conditions or the use of more benign solvent systems. researchgate.net The principles of green chemistry, such as atom economy and the use of renewable feedstocks, are being increasingly applied to pharmaceutical manufacturing. researchgate.net The goal is to create sustainable production methods that are not only economically viable but also have a reduced environmental footprint. rsc.orgsiwi.org

A novel synthetic method for aspoxicillin has been developed using D-aspartic acid and amoxicillin as starting materials. google.com This process involves the methyl esterification and methylamination of D-aspartic acid, followed by amino protection with ethyl acetoacetate (B1235776). google.com A mixed anhydride (B1165640) is then prepared using chloroformate, which subsequently reacts with amoxicillin triethylamine (B128534) salt. google.com The final step involves hydrolysis to remove the protecting group, yielding aspoxicillin. google.com This method represents a potential alternative to existing synthetic routes.

Advanced Strategies for Mitigating Acquired and Intrinsic Resistance at the Molecular Level

Bacterial resistance to β-lactam antibiotics like aspoxicillin is a major clinical challenge. nih.gov Resistance mechanisms are multifaceted and include enzymatic degradation of the antibiotic by β-lactamases, alteration of penicillin-binding proteins (PBPs), reduced membrane permeability, and active efflux of the drug from the bacterial cell. nih.govmdpi.com

Future strategies to combat resistance are focused on several key areas:

β-Lactamase Inhibitors: Combining aspoxicillin with β-lactamase inhibitors is a well-established strategy to protect the antibiotic from degradation. nih.govfrontiersin.org Research is ongoing to develop new and more potent inhibitors that can overcome the activity of a broader spectrum of β-lactamases, including metallo-β-lactamases. mdpi.com

Efflux Pump Inhibitors (EPIs): Efflux pumps actively transport antibiotics out of the bacterial cell, reducing their intracellular concentration. mdpi.com Developing EPIs that can block these pumps would restore the susceptibility of resistant strains to aspoxicillin. nih.gov

Modification of the Aspoxicillin Molecule: Altering the chemical structure of aspoxicillin can help it evade resistance mechanisms. nih.gov Modifications can be designed to increase its stability against β-lactamases or to enhance its binding affinity to altered PBPs. nih.gov

Combination Therapies: Using aspoxicillin in combination with other classes of antibiotics or non-antibiotic adjuvants can create synergistic effects and reduce the likelihood of resistance development. frontiersin.org

Identification and Validation of Novel Bacterial Molecular Targets for L-Aspoxicillin Trihydrate

While the primary targets of β-lactam antibiotics are PBPs involved in cell wall biosynthesis, research is expanding to identify other potential molecular targets for L-Aspoxicillin. nih.govmdpi.com Broadening the target scope could lead to the development of compounds with novel mechanisms of action, potentially circumventing existing resistance pathways.

Some emerging areas of interest include:

Virulence Factors: Targeting bacterial virulence factors, such as toxins and adhesion molecules, represents a shift from directly killing the bacteria to disarming them. This approach may exert less selective pressure for the development of resistance.

Alternative Metabolic Pathways: Investigating essential bacterial metabolic pathways beyond cell wall synthesis could reveal novel drug targets. researchgate.net For instance, enzymes involved in amino acid biosynthesis, such as those in the lysine (B10760008) synthesis pathway, are being explored as potential targets for new antibacterial agents. researchgate.net

Lipid A Biosynthesis: The enzyme LpxC, which is involved in the biosynthesis of lipid A (a key component of the outer membrane of Gram-negative bacteria), has been identified as a promising target for new antibiotics. nih.gov Inhibitors of LpxC have shown potent activity against Gram-negative pathogens. nih.gov

Quorum Sensing: Disrupting quorum sensing, the cell-to-cell communication system that bacteria use to coordinate group behaviors like biofilm formation, is another innovative strategy. mdpi.com Quorum sensing inhibitors could prevent the expression of virulence factors and increase the susceptibility of bacteria to conventional antibiotics. mdpi.com

Development of Advanced Methodologies for Mechanistic Elucidation and Predictive Modeling

Understanding the precise mechanisms of action and resistance is crucial for the rational design of new and improved antibiotics. Advanced analytical and computational methods are being employed to gain deeper insights into the interactions between L-Aspoxicillin and its bacterial targets.

Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy provide high-resolution structural information about PBPs and β-lactamases. This allows for a detailed understanding of how aspoxicillin binds to its targets and how resistance mutations affect this interaction.

Computational Modeling and Simulation: Molecular docking and molecular dynamics simulations are powerful tools for predicting the binding affinity of aspoxicillin to its targets and for designing new derivatives with enhanced activity. d-nb.info These in silico methods can accelerate the drug discovery process by prioritizing compounds for synthesis and testing. d-nb.info

Machine Learning and Artificial Intelligence: AI and machine learning algorithms are being increasingly used to analyze large datasets and predict the activity of new compounds. biorxiv.orgopenreview.net These models can identify structure-activity relationships and help in the design of molecules with desired properties. arxiv.org Predictive models are also being developed to forecast the emergence and spread of antibiotic resistance, which can inform public health strategies. mdpi.com

Q & A

Q. What analytical methods are recommended for quantifying L-Aspoxicillin trihydrate in bulk and formulation matrices?

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a validated method. Key parameters include a C18 column, isocratic elution (e.g., phosphate buffer:methanol, 50:50 v/v), pH 3.0, and flow rate of 1.0 mL/min. Method validation should include linearity (r² ≥ 0.999), precision (RSD < 2%), and robustness testing via factorial design (e.g., Box-Behnken for evaluating mobile phase composition, flow rate, and pH effects) .

Q. How should researchers address stability challenges during experimental design with this compound?

Stability studies should evaluate degradation under stress conditions (e.g., heat, light, pH extremes) using forced degradation protocols. Monitor hydrolysis products via HPLC and validate stability-indicating methods. Prefer low-temperature storage (2–8°C) and desiccated environments to minimize hydrate decomposition .

Q. What structural characterization techniques are critical for confirming this compound identity?

Use nuclear magnetic resonance (NMR) for stereochemical confirmation (e.g., β-lactam ring and side-chain analysis), Fourier-transform infrared spectroscopy (FTIR) for functional groups (e.g., carboxylate, amide), and X-ray diffraction (XRD) for crystalline structure validation. Cross-reference with ChemSpider or EDQM databases for spectral comparisons .

Advanced Research Questions

Q. How can Quality by Design (QbD) principles optimize analytical methods for this compound?

Apply QbD by defining critical quality attributes (CQAs) like peak resolution and retention time. Use fractional factorial or central composite designs to screen variables (e.g., mobile phase pH, column temperature). Optimize via response surface methodology (RSM) and validate robustness using ANOVA to assess factor interactions .

Q. What statistical approaches resolve contradictions in dissolution profile data for L-Aspoxicillin formulations?

Compare dissolution profiles using model-independent (e.g., similarity factor f₂), model-dependent (e.g., Weibull, Higuchi models), and multivariate methods (e.g., principal component analysis). Address batch-to-batch variability via ANOVA with post-hoc tests (e.g., Dunnett’s test) at p < 0.05 significance .

Q. How to design bioequivalence studies for this compound under regulatory guidelines?

Follow pharmacopeial standards (e.g., USP, EP) for dissolution testing (≥85% release in 30 min). Use crossover studies with HPLC-MS for plasma concentration analysis. Apply non-compartmental pharmacokinetic modeling (AUC, Cmax, Tmax) and assess 90% confidence intervals within 80–125% bioequivalence limits .

Q. What experimental strategies mitigate interference from degradation products in assay validation?

Employ peak purity analysis via diode array detection (DAD) to confirm analyte homogeneity. For co-eluting impurities, optimize gradient elution or switch to UPLC with sub-2 µm particles. Validate specificity using spiked samples with known degradation products .

Methodological Guidance for Data Analysis

Q. How to validate robustness in chromatographic methods for this compound?

Use a 3-factor Box-Behnken design to test mobile phase composition (±2%), flow rate (±0.1 mL/min), and pH (±0.2 units). Evaluate responses (peak area, retention time) via ANOVA, focusing on lack-of-fit and p-values. System suitability criteria: tailing factor < 2.0, theoretical plates > 2000 .

Q. What protocols ensure reproducibility in synthesizing this compound analogs?

Document reaction parameters (temperature, solvent polarity, catalyst concentration) using design of experiments (DoE). Characterize intermediates via LC-MS and confirm stereochemistry with chiral HPLC or circular dichroism (CD). Publish synthetic pathways in supplementary materials with detailed NMR assignments .

Q. How to assess environmental impacts of this compound in wastewater during preclinical studies?

Perform liquid-liquid extraction followed by LC-MS/MS to quantify residual drug concentrations. Use toxicity assays (e.g., Daphnia magna lethality) and biodegradation studies under OECD guidelines. Model environmental fate using EPI Suite software .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.